4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-2-23-8-10-24(11-9-23)15-17-12-22(26)27-21-14-18(20(25)13-19(17)21)16-6-4-3-5-7-16/h3-7,12-14,25H,2,8-11,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFDPGVEHYOSBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one typically involves the reaction of 4-ethylpiperazine with benzyl bromide, followed by hydrogenation. This reaction is usually carried out in an anhydrous solvent such as methanol, chloroform, or ether, using appropriate catalysts and conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the chromen-2-one core.
Substitution: The piperazine ring and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the piperazine ring.
Scientific Research Applications
Molecular Structure and Characteristics
- Molecular Formula : C22H26N2O3
- Molecular Weight : 364.4 g/mol
- IUPAC Name : 4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one
- PubChem CID : 1960662 .
Structural Representation
The structural representation of the compound highlights the presence of the piperazine moiety, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have demonstrated that derivatives of coumarins, including this compound, exhibit significant anticancer properties.
Case Studies and Findings:
- Inhibition of Cancer Cell Proliferation :
- Mechanism of Action :
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
The compound has been identified as a potential inhibitor of VEGFR-2, a key player in angiogenesis associated with tumor growth.
Relevant Findings:
- VEGFR-2 Inhibition :
Antimicrobial Properties
Research indicates that coumarin derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.
Case Study:
- Antibacterial Activity :
Neuroprotective Effects
Emerging evidence suggests that compounds related to this class may offer neuroprotective benefits.
Findings:
Mechanism of Action
The mechanism of action of 4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. Compounds with similar structures, such as abemaciclib, are known to inhibit cyclin-dependent kinases 4 and 6, which play a crucial role in cell cycle regulation. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing ATP from binding and thus inhibiting the kinase’s catalytic activity . This inhibition halts the cell cycle at the G1 phase, preventing cells from entering the S phase and replicating their DNA .
Comparison with Similar Compounds
Similar Compounds
Abemaciclib: A potent inhibitor of cyclin-dependent kinases 4 and 6, used in cancer treatment.
AEE788: A 6-{4-[(4-ethylpiperazin-1-yl)methyl]phenyl}-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, known for its anticancer and antiangiogenic activity.
4-[(4-ethylpiperazin-1-yl)methyl]benzylamine: An organic compound with potential biological activity.
Uniqueness
4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Biological Activity
The compound 4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one is a synthetic derivative of chromenone, notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.4 g/mol . The structure features a chromenone backbone substituted with an ethylpiperazine moiety and a phenyl group, which may contribute to its pharmacological properties.
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Anti-inflammatory Effects : Substituents on the chromenone structure can enhance anti-inflammatory properties by modulating inflammatory pathways.
- Neuroprotective Properties : Some derivatives have shown potential in reducing neuroinflammation, which is crucial for conditions like Alzheimer's disease .
Pharmacological Effects
- Anti-inflammatory Activity : The compound's structure suggests it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Neuroprotective Effects : Similar compounds have been reported to inhibit acetylcholinesterase, suggesting potential benefits in neurodegenerative diseases by enhancing cholinergic transmission .
- Antioxidant Activity : The presence of hydroxyl groups in the chromenone structure may confer antioxidant properties, scavenging free radicals and reducing oxidative stress.
Data Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX and LOX | |
| Neuroprotective | Reduced neuroinflammation | |
| Antioxidant | Scavenging free radicals |
Study 1: Anti-inflammatory Effects
A study conducted on derivatives of chromenone demonstrated that modifications at the phenyl position significantly enhanced anti-inflammatory activity in vitro. The compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages, showing a marked reduction in pro-inflammatory cytokines .
Study 2: Neuroprotective Potential
In another investigation, the neuroprotective effects of similar piperazine derivatives were evaluated using a mouse model of Alzheimer's disease. The results indicated that these compounds could significantly reduce amyloid plaque formation and improve cognitive function, likely through acetylcholinesterase inhibition .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one, and how can reaction conditions be optimized for yield improvement?
- Methodology : The compound can be synthesized via Mannich reactions or nucleophilic substitution. For example, analogs with similar piperazine substitutions (e.g., AEE788, an EGFR inhibitor) are synthesized by refluxing intermediates like 4-chloro-6-hydroxy-7-phenylcoumarin with 4-ethylpiperazine in ethanol under basic conditions (e.g., K₂CO₃) . Yield optimization involves adjusting stoichiometry, reaction time (typically 12–24 hours), and purification via column chromatography or recrystallization .
Q. How is the structural integrity of this compound validated, and what analytical techniques are essential for characterization?
- Methodology : Use single-crystal X-ray diffraction (validated via SHELX software ) to confirm the piperazine-methyl linkage and chromenone core. Complement with ¹H/¹³C NMR for functional group analysis (e.g., hydroxyl at δ 10–12 ppm, aromatic protons at δ 6.5–8.0 ppm) and LC-MS for molecular ion confirmation. FT-IR can verify hydrogen bonding (e.g., O–H stretch at ~3200 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity, particularly in oncology research?
- Methodology : Use EGFR kinase inhibition assays (IC₅₀ determination via fluorescence polarization) given its structural similarity to EGFR inhibitors like AEE788 . Pair with cytotoxicity assays (MTT or SRB) in glioblastoma cell lines (e.g., U87MG) to assess blood-brain barrier (BBB) penetration potential .
Advanced Research Questions
Q. How do structural modifications (e.g., piperazine substitution) influence BBB permeability, and what computational models predict this property?
- Methodology : Compare logBB values (brain-to-plasma ratio) of analogs using in silico tools like MOE or Schrödinger. For example, AZD3759 (a BBB-penetrant EGFR inhibitor) shares a similar piperazine-methyl group, suggesting that lipophilicity (cLogP ~3.5) and polar surface area (<90 Ų) are critical . Validate predictions via in situ rodent brain perfusion models .
Q. What challenges arise in resolving crystallographic disorder in this compound, and how are they addressed during refinement?
- Methodology : Disorder in the ethylpiperazine moiety can occur due to rotational flexibility. Use SHELXL restraints (e.g., DFIX, SIMU) to model overlapping electron density. High-resolution data (≤0.8 Å) and anisotropic displacement parameter (ADP) analysis improve accuracy .
Q. How should contradictory bioactivity data (e.g., high in vitro potency but low in vivo efficacy) be analyzed?
- Methodology : Investigate metabolic stability via hepatic microsome assays (e.g., human CYP3A4/5 metabolism). If rapid clearance is observed, modify the chromenone core (e.g., fluorination at C-6) to enhance metabolic resistance. Cross-validate with pharmacokinetic studies in murine models .
Q. What strategies are effective in elucidating the compound’s binding mode with EGFR when crystallographic data is unavailable?
- Methodology : Perform molecular docking (AutoDock Vina or Glide) using EGFR’s ATP-binding domain (PDB: 1M17). Validate poses via molecular dynamics simulations (GROMACS) to assess hydrogen bonding with Met793 and hydrophobic interactions with Leu718 .
Methodological Notes
- Crystallography : Prioritize low-temperature (100 K) data collection to minimize thermal motion artifacts .
- BBB Studies : Use cassette dosing in rodents to compare brain-plasma ratios with reference compounds (e.g., erlotinib) .
- Data Contradictions : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solubility, protein binding) affecting efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
